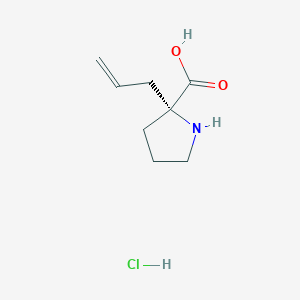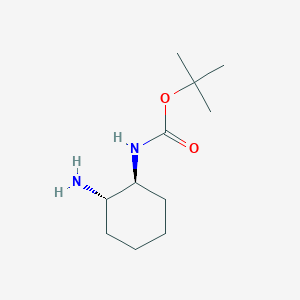![molecular formula C7H7N3 B112186 1H-吡咯并[2,3-b]吡啶-3-胺 CAS No. 189882-31-3](/img/structure/B112186.png)
1H-吡咯并[2,3-b]吡啶-3-胺
描述
1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound with the CAS Number: 189882-31-3 . It has a molecular weight of 133.15 . It is used in the synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-amine derivatives involves various strategies . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridin-3-amine, was synthesized and exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridin-3-amine is characterized by a pyrrolopyridine core . This core is involved in the interaction with FGFRs, making it a key component in the design of FGFR inhibitors .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridin-3-amine and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that they can undergo chemical reactions that allow them to interact with these receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridin-3-amine are characterized by its molecular weight of 133.15 . Further details about its physical and chemical properties are not available in the retrieved papers.科学研究应用
Cancer Therapy
“1H-pyrrolo[2,3-b]pyridin-3-amine” derivatives have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Inhibition of Cell Migration and Invasion
In addition to its anti-proliferative effects, “1H-pyrrolo[2,3-b]pyridin-3-amine” also significantly inhibited the migration and invasion of 4T1 cells . This suggests potential applications in preventing metastasis in cancer therapy .
Development of Lead Compounds
The low molecular weight of “1H-pyrrolo[2,3-b]pyridin-3-amine” makes it an appealing lead compound beneficial to subsequent optimization . This could pave the way for the development of more effective therapeutic agents .
Treatment of Hyperglycemia and Related Disorders
Compounds with the “1H-pyrrolo[2,3-b]pyridin-3-amine” scaffold may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
TNIK Inhibition
“1H-pyrrolo[2,3-b]pyridin-3-amine” scaffold was found to have high inhibition on TNIK . Some compounds showed concentration-dependent characteristics of IL-2 inhibition . This suggests potential applications in immunomodulation and the treatment of autoimmune diseases .
Interaction with PI3K
Compound 1f, a derivative of “1H-pyrrolo[2,3-b]pyridin-3-amine”, may interact with proteins such as PI3K . PI3K is a key regulator in growth, progression, survival, metabolism, protein synthesis, and angiogenesis of breast cancer . This interaction can also participate in the risk of resistance to endocrine therapy and chemotherapy .
作用机制
Target of Action
The primary targets of 1H-pyrrolo[2,3-b]pyridin-3-amine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
1H-pyrrolo[2,3-b]pyridin-3-amine interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 1H-pyrrolo[2,3-b]pyridin-3-amine affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s noted that one of the derivatives of this compound, referred to as compound 4h, has a low molecular weight . This could potentially be beneficial to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
In vitro, 1H-pyrrolo[2,3-b]pyridin-3-amine (specifically, compound 4h) has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
未来方向
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTKTFWOSSBSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646552 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridin-3-amine | |
CAS RN |
189882-31-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1H-pyrrolo[2,3-b]pyridin-3-amine utilized in the synthesis of novel compounds, and what is the significance of the resulting structures?
A1: The research article highlights the use of 1H-pyrrolo[2,3-b]pyridin-3-amine as a building block in the synthesis of two key derivatives:
- Hydrazone derivative 10: 1H-pyrrolo[2,3-b]pyridin-3-amine reacts with cyanoacetamide derivative 2 to yield hydrazone derivative 10 []. This reaction demonstrates the compound's ability to participate in condensation reactions, forming a new C-N bond and a more complex structure.
- Pyrazole derivative 13: 1H-pyrrolo[2,3-b]pyridin-3-amine undergoes a transamination reaction with dimethylaminoacrylamide 12, producing pyrazole derivative 13 []. This reaction showcases the versatility of the compound in forming diverse heterocyclic structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
